6-Hydroxykynurenic acid

Glutamate Receptor Antagonism Neuropharmacology Electrophysiology

6-Hydroxykynurenic acid (6-HKA) is the only glutamate receptor antagonist that combines 7.8-fold higher AMPA affinity (KB=22 μM) with reduced NMDA blockade, enabling unambiguous isolation of AMPA-mediated currents. Its near-complete resistance to Phase I/II biotransformation in hepatic microsomes/S9 fractions eliminates a major source of data variability. At 10 mg/kg, it cuts mortality from 50% to 20% in the rat MCAO stroke model, offering a quantifiable efficacy benchmark. The compound also serves as a selective probe for renal/hepatic transporters (OAT3, OCT2, MATE2K, OCTN2). Replacing 6-HKA with generic KYNA compromises receptor-subtype discrimination and metabolic predictability—choose authentic 6-HKA to safeguard experimental reproducibility.

Molecular Formula C10H7NO4
Molecular Weight 205.17 g/mol
CAS No. 3778-29-8
Cat. No. B1201966
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Hydroxykynurenic acid
CAS3778-29-8
Synonyms6-hydroxykynurenic acid
Molecular FormulaC10H7NO4
Molecular Weight205.17 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=C1O)C(=O)C=C(N2)C(=O)O
InChIInChI=1S/C10H7NO4/c12-5-1-2-7-6(3-5)9(13)4-8(11-7)10(14)15/h1-4,12H,(H,11,13)(H,14,15)
InChIKeyCQUUHDQRJWXDPY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 25 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Hydroxykynurenic Acid (CAS: 3778-29-8): Differential Pharmacology and Procurement Considerations for a Ginkgo-Derived Glutamate Receptor Antagonist


6-Hydroxykynurenic acid (6-HKA, CAS: 3778-29-8) is a quinoline carboxylic acid derivative of kynurenic acid (KYNA), naturally occurring as a constituent of Ginkgo biloba leaves . Functioning as a low-affinity antagonist at both N-methyl-D-aspartate (NMDA) and α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) subtypes of ionotropic glutamate receptors, 6-HKA exhibits a pharmacological profile distinct from its parent compound, characterized by a shifted receptor affinity profile and unique in vitro metabolic and transport properties [1].

Why 6-Hydroxykynurenic Acid Cannot Be Replaced by Kynurenic Acid (KYNA) or Other Analogs in Experimental Models


Simple substitution of 6-Hydroxykynurenic acid (6-HKA) with its structural analog kynurenic acid (KYNA) or other glutamate receptor antagonists in experimental paradigms is scientifically invalid due to a fundamental shift in receptor subtype selectivity and a distinct in vitro metabolic stability profile. 6-Hydroxylation of the KYNA scaffold does not merely modulate potency; it inverts the relative affinity between NMDA and AMPA receptors [1], leading to a unique antagonistic signature [1]. Furthermore, unlike many small molecules that undergo extensive Phase I and Phase II biotransformation in hepatic preparations, 6-HKA demonstrates remarkable metabolic stability, remaining largely unchanged in rat hepatic microsomes/S9 fractions [2]. These quantitative differences in target engagement and biotransformation directly translate to divergent experimental outcomes, rendering generic substitution a critical source of irreproducible data in neuroscience research.

6-Hydroxykynurenic Acid Quantitative Differentiation Evidence: Comparative Pharmacology, In Vivo Efficacy, and Metabolic Stability Data


6-Hydroxykynurenic Acid vs. Kynurenic Acid: Divergent NMDA and AMPA Receptor Affinity Profiles in Hippocampal Neurons

6-Hydroxykynurenic acid (6-HKA) exhibits a fundamentally different receptor subtype selectivity profile compared to its parent compound, kynurenic acid (KYNA). In patch-clamp electrophysiology experiments using CA1 pyramidal neurons from rat hippocampus, 6-HKA demonstrated lower potency at NMDA receptors but significantly higher affinity for AMPA receptors relative to KYNA [1].

Glutamate Receptor Antagonism Neuropharmacology Electrophysiology

6-Hydroxykynurenic Acid In Vivo Neuroprotection: Dose-Dependent Reduction of Cerebral Ischemia/Reperfusion Mortality in a Rat MCAO Model

In a rat model of cerebral ischemia/reperfusion (I/R) injury induced by middle cerebral artery occlusion (MCAO), treatment with 6-HKA resulted in a dose-dependent reduction in mortality rate compared to placebo-treated controls .

Cerebral Ischemia In Vivo Neuroprotection Stroke Model

6-Hydroxykynurenic Acid In Vitro Metabolic Stability: Limited Phase I/II Metabolism in Rat Hepatic Microsomes and S9 Fractions

In vitro metabolism studies using rat hepatic microsomes and S9 fractions indicate that 6-HKA demonstrates minimal susceptibility to Phase I (oxidative) and Phase II (conjugative) metabolic pathways [1]. This profile contrasts with the general expectation for small organic acids, which are often rapidly conjugated.

Drug Metabolism In Vitro ADME Pharmacokinetics

6-Hydroxykynurenic Acid Prodrug Strategy: Esterification Enhances Oral Bioavailability and Brain Exposure in Rats

The inherently low oral bioavailability of 6-HKA (3.96 ± 1.45%) can be addressed through esterification prodrug approaches. The isopropyl ester of 6-HKA demonstrated a significant improvement in oral bioavailability and resulted in quantifiable brain exposure following oral administration .

Prodrug Design Oral Bioavailability Brain Distribution

6-Hydroxykynurenic Acid Interacts with Multiple Renal and Hepatic Drug Transporters In Vitro

Cellular uptake assays reveal that 6-HKA inhibits the transport of classical substrates mediated by several key drug transporters, including OAT3, OCT2, MATE2K, and OCTN2, while showing no significant effect on MDR1, OAT1, OATP1B1, or MATE1 [1].

Drug Transporters Drug-Drug Interactions Pharmacokinetics

6-Hydroxykynurenic Acid Content in Ginkgo biloba Leaves and Commercial Preparations: Analytical Quantification by HPLC

An HPLC method with UV detection at 350 nm was developed and validated for the quantification of 6-HKA in Ginkgo biloba leaf material and derived preparations . This method enables the assessment of 6-HKA content variability across different Ginkgo sources and commercial products.

Phytochemical Analysis Quality Control HPLC

Best Application Scenarios for 6-Hydroxykynurenic Acid Based on Quantified Differential Evidence


Electrophysiological Dissection of AMPA vs. NMDA Receptor-Mediated Synaptic Transmission

Researchers investigating glutamatergic synaptic transmission in brain slice preparations should select 6-HKA over KYNA to selectively isolate AMPA receptor-mediated currents. Its 7.8-fold higher affinity for AMPA receptors (KB = 22 μM) compared to KYNA (KB = 172 μM), coupled with reduced NMDA receptor antagonism (IC50 = 136 μM vs. 59 μM), makes it a superior pharmacological tool for experiments requiring discrimination between these two receptor subtypes [1]. The differential unbinding kinetics (τ = 1.63 ms for 6-HKA vs. 1.22 ms for KYNA) further support its use in studies examining receptor-ligand dynamics [1].

Preclinical In Vivo Models of Cerebral Ischemia/Reperfusion Injury

In vivo studies of cerebral ischemia/reperfusion (I/R) injury, such as the rat middle cerebral artery occlusion (MCAO) model, can employ 6-HKA to investigate neuroprotective mechanisms. The compound's demonstrated ability to reduce mortality from 50% (placebo) to 20% at a 10 mg/kg dose provides a quantifiable efficacy benchmark . This application scenario is particularly relevant for validating the role of Ginkgo biloba constituents in stroke therapy and for screening potential combination therapies.

Prodrug Design and Brain-Targeted Drug Delivery Research

6-HKA serves as an ideal model compound for prodrug research aimed at enhancing oral bioavailability and brain penetration of polar, acidic small molecules. The established baseline of poor oral bioavailability (3.96 ± 1.45%) and the successful 10.6-fold improvement via isopropyl esterification (to 41.8 ± 15.3%) provides a validated case study . Researchers can use this system to test novel prodrug moieties and evaluate their impact on brain distribution, with the parent compound quantified in brain tissue at 49.7 ± 9.2 ng/g following oral prodrug administration .

In Vitro Drug Transporter Interaction and Drug-Drug Interaction (DDI) Screening

Given its selective inhibition of specific renal and hepatic transporters (OAT3, OCT2, MATE2K, OCTN2) and its lack of effect on others (MDR1, OAT1, OATP1B1, MATE1), 6-HKA is a valuable probe for studying transporter-mediated drug-drug interactions [2]. It can be used in cellular uptake assays to investigate the role of these transporters in the disposition of co-administered drugs or as a reference inhibitor in studies characterizing novel transporter substrates.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

57 linked technical documents
Explore Hub


Quote Request

Request a Quote for 6-Hydroxykynurenic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.